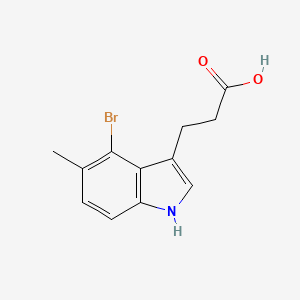
3-(4-Bromo-5-methyl-3-indolyl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-5-methyl-3-indolyl)propanoic Acid is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-5-methyl-3-indolyl)propanoic Acid typically involves the bromination of 5-methylindole followed by a series of reactions to introduce the propanoic acid moiety. One common method includes:
Bromination: 5-Methylindole is treated with bromine in the presence of a suitable solvent like acetic acid to yield 4-bromo-5-methylindole.
Alkylation: The brominated indole is then subjected to alkylation using a propanoic acid derivative under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromo-5-methyl-3-indolyl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to modify the bromine substituent.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 5-methylindole derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
3-(4-Bromo-5-methyl-3-indolyl)propanoic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-5-methyl-3-indolyl)propanoic Acid involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The bromine and methyl substitutions enhance its binding affinity and specificity, leading to distinct biological effects.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
5-Bromoindole: Lacks the propanoic acid moiety but shares the bromine substitution.
3-(4-Chloro-5-methyl-3-indolyl)propanoic Acid: Similar structure with chlorine instead of bromine.
Uniqueness: 3-(4-Bromo-5-methyl-3-indolyl)propanoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and methyl groups on the indole ring, along with the propanoic acid moiety, makes it a valuable compound for various applications.
Properties
Molecular Formula |
C12H12BrNO2 |
|---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
3-(4-bromo-5-methyl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C12H12BrNO2/c1-7-2-4-9-11(12(7)13)8(6-14-9)3-5-10(15)16/h2,4,6,14H,3,5H2,1H3,(H,15,16) |
InChI Key |
PBPCREVCRUEDDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC=C2CCC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















